molecular formula C40H54N4O10S B12047666 Quinidine sulfate salt dihydrate

Quinidine sulfate salt dihydrate

Cat. No.: B12047666
M. Wt: 782.9 g/mol
InChI Key: ZHNFLHYOFXQIOW-WFTMRWCJSA-N
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Description

Quinidine sulfate salt dihydrate is an alkaloid derived from the bark of the Cinchona tree. It is the D-isomer of quinine, an antimalarial drug. This compound is primarily used as an antiarrhythmic agent to treat various cardiac arrhythmias, including atrial fibrillation and ventricular arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine sulfate salt dihydrate can be synthesized from quinine, another alkaloid found in the Cinchona tree. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of quinine from Cinchona bark, followed by its chemical conversion to quinidine. The final product is crystallized from water as the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Quinidine sulfate salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinidine sulfate salt dihydrate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinidine sulfate salt dihydrate is unique due to its specific action on cardiac sodium and potassium channels, making it highly effective in treating various cardiac arrhythmias. Its ability to inhibit cellular ATPases also sets it apart from other similar compounds .

Properties

Molecular Formula

C40H54N4O10S

Molecular Weight

782.9 g/mol

IUPAC Name

(S)-[(2R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m11.../s1

InChI Key

ZHNFLHYOFXQIOW-WFTMRWCJSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.O.O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O

Origin of Product

United States

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